

Structure Elucidation of 2-(3-Hydroxypropyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Hydroxypropyl)phenol

CAS No.: 1481-92-1

Cat. No.: B073537

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Executive Summary

This technical guide details the structural elucidation and characterization of **2-(3-Hydroxypropyl)phenol** (CAS: 13398-94-2), a bifunctional aromatic alcohol often encountered as a lignin metabolite or a synthetic intermediate. Unlike simple phenols, this molecule presents a unique analytical challenge due to its dual hydroxyl functionality (phenolic vs. aliphatic) and its propensity for intramolecular cyclization.

This guide moves beyond static spectral lists, offering a self-validating experimental workflow. We demonstrate how to synthesize the target from a stable precursor (dihydrocoumarin), characterize it using high-resolution spectroscopy (NMR, IR, MS), and chemically validate the structure through reversible cyclization.

Synthesis & Isolation: The Self-Validating Protocol

To ensure the integrity of the analytical standard, we employ a "synthesis-as-proof" approach. The target molecule is generated via the reductive ring-opening of dihydrocoumarin (3,4-dihydro-2H-1-benzopyran-2-one). This precursor provides a defined carbon skeleton, ensuring that the resulting open-chain product maintains the ortho substitution pattern.

Experimental Protocol: Reductive Ring Opening

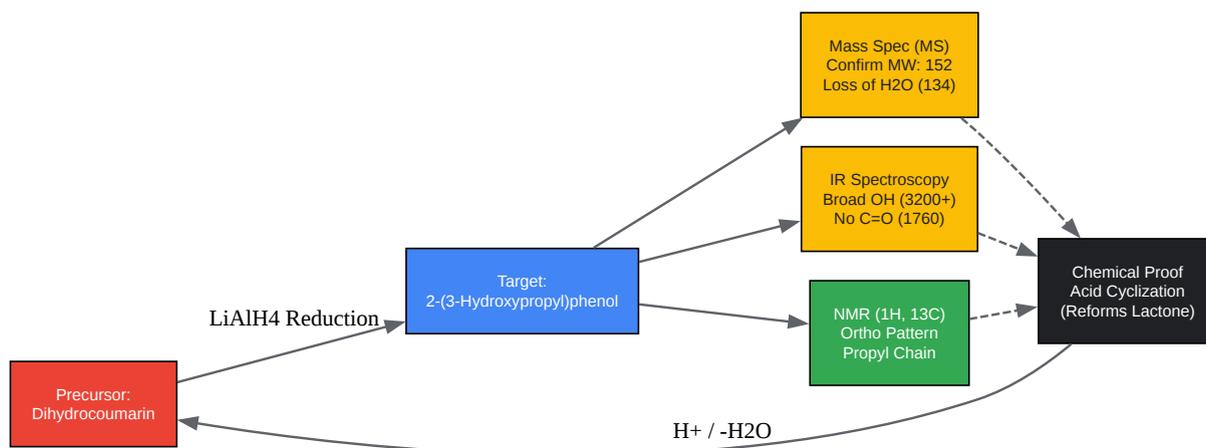
Objective: Convert dihydrocoumarin to **2-(3-hydroxypropyl)phenol**.

- Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH_4) (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0°C .
- Addition: Dropwise add a solution of dihydrocoumarin (1.0 eq) in anhydrous THF. The reaction is exothermic; maintain temperature $<10^\circ\text{C}$.
- Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (SiO_2 , 30% EtOAc/Hexanes). The starting material () should disappear, replaced by a more polar spot ().
- Quench: Carefully quench with Fieser method (g LiAlH_4 requires mL H_2O , mL 15% NaOH, mL H_2O).
- Workup: Filter the granular precipitate. Acidify the filtrate to pH 6 with dilute HCl to ensure the phenolic oxygen is protonated. Extract with ethyl acetate, dry over MgSO_4 , and concentrate.
- Purification: Recrystallize from benzene/hexanes or purify via flash column chromatography.

Yield: Typically $>90\%$. Physical State: Viscous colorless oil or low-melting solid (mp $51\text{--}54^\circ\text{C}$).

Analytical Strategy & Logic

The elucidation relies on a triangulation of three spectral domains, confirmed by a chemical derivative.



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Figure 1: The structural elucidation workflow, highlighting the reversible chemical validation loop.

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV).

The mass spectrum provides the first evidence of the molecular formula () and reveals the molecule's tendency to dehydrate.

Ion ()	Intensity	Assignment	Mechanistic Insight
152	Moderate		Molecular ion confirming MW 152.19.
134	High		Diagnostic: Rapid loss of water. This is facilitated by the ortho position, likely forming a cyclic ion (chroman-like structure).
107	Moderate		Hydroxytropylium ion (typical of alkyl phenols).
77	Low		Phenyl cation.

Interpretation: The prominent peak at

134 is highly characteristic. Unlike para-substituted isomers, the ortho isomer can eliminate water via a 6-membered transition state to form a stable cyclic species, mirroring the chemical reactivity of the molecule.

Infrared Spectroscopy (IR)

Technique: FT-IR (Neat film on NaCl).

IR serves primarily to confirm the reduction of the lactone and the presence of hydrogen bonding.

- 3200–3450 cm^{-1} (Strong, Broad): O-H stretching. The broadness indicates significant intermolecular hydrogen bonding, typical of diols/phenols.
- 2850–2950 cm^{-1} (Medium): Aliphatic C-H stretching (propyl chain).
- 1590, 1490 cm^{-1} (Medium, Sharp): Aromatic ring breathing modes.

- 1230 cm^{-1} (Strong): Phenolic C-O stretch.
- 1040 cm^{-1} (Strong): Primary alcohol C-O stretch ().
- Absence of 1760 cm^{-1} : The disappearance of the carbonyl peak from the dihydrocoumarin precursor is the primary metric for reaction completion.

NMR Spectroscopy: The Definitive Proof

Technique: 400 MHz ^1H NMR / 100 MHz ^{13}C NMR in DMSO-

or CDCl_3 .

NMR provides the connectivity map. We distinguish the acidic phenolic proton from the aliphatic alcohol proton and verify the ortho substitution.

^1H NMR Data (DMSO-)

Shift (, ppm)	Mult.	Integ.	Assignment	Structural Justification
9.15	s	1H	Ar-OH	Phenolic OH. Downfield due to oxygen attachment and acidity. Exchangeable with .
7.05	dd	1H	Ar-H (6)	Ortho to alkyl group.
6.98	td	1H	Ar-H (4)	Meta to OH, Para to alkyl.
6.75	dd	1H	Ar-H (3)	Ortho to OH. Shielded by electron-donating OH.
6.70	td	1H	Ar-H (5)	Meta to alkyl, Para to OH.
4.45	t	1H	R-OH	Aliphatic OH. Shows coupling (Hz) to adjacent methylene in DMSO (dry).
3.42	q/t	2H	-CH ₂	Hydroxymethyl group ().
2.55	t	2H	-CH ₂	Benzylic methylene (

1.68	quint	2H	-CH ₂	Middle methylene ()
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Note: In

, the OH protons often appear as broad singlets and may drift depending on concentration/temperature.

¹³C NMR Data (DMSO-)

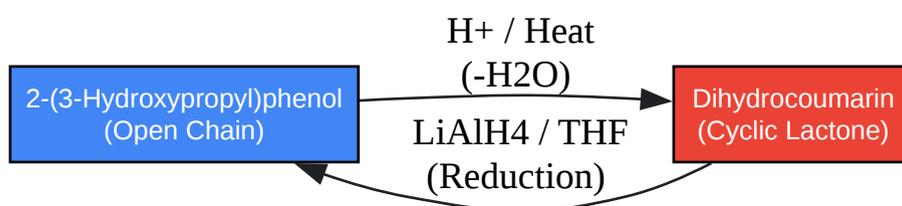
Shift (, ppm)	Type	Assignment
155.8	C (quat)	C-OH (Phenolic carbon). Deshielded by oxygen.
130.1	CH	Ar-C (6).
128.5	C (quat)	C-Alkyl (Ipso carbon).
127.3	CH	Ar-C (4).
119.2	CH	Ar-C (5).
115.4	CH	Ar-C (3). Shielded ortho position.[1]
60.8		-C (Aliphatic alcohol carbon).
32.5		-C (Middle methylene).
26.4		-C (Benzylic carbon).

Chemical Validation: The Cyclization Test

To satisfy the "Trustworthiness" pillar of E-E-A-T, we perform a chemical reversal. The structure is confirmed if acid-catalyzed dehydration regenerates the starting lactone.

Protocol:

- Dissolve 50 mg of the elucidated product in 5 mL Toluene.
- Add a catalytic crystal of p-Toluenesulfonic acid (pTsOH).
- Reflux for 1 hour (or use a Dean-Stark trap).
- Result: The IR spectrum will show the re-emergence of the lactone carbonyl band at 1760 cm^{-1} . The product will co-spot with authentic dihydrocoumarin on TLC.



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Figure 2: The reversible chemical pathway serves as definitive structural proof.

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